Piperazine vs. Piperidine Core: Class‑Level Sigma‑1 Affinity Advantage
In a systematic paired comparison of 1‑aralkyl‑4‑benzylpiperazine and 1‑aralkyl‑4‑benzylpiperidine derivatives, the piperazine core conferred substantially higher σ₁ receptor affinity. Compound 10bb (piperazine) exhibited σ₁ Ki = 18.0 nM, whereas its direct piperidine analogue 10ab showed σ₁ Ki = 700 nM—a 39‑fold affinity difference [1]. This class‑level finding is directly relevant to 1‑(1‑benzylpiperidin‑4‑yl)-4‑[(2‑chlorophenyl)methyl]piperazine because the compound retains the piperazine core that is associated with enhanced σ₁ binding. Users evaluating piperidine‑based comparators (e.g., 1‑aralkyl‑4‑benzylpiperidine derivatives) should anticipate a significant affinity differential driven by the core heterocycle.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly determined in this study; inferred to benefit from piperazine core based on class SAR |
| Comparator Or Baseline | 10bb (piperazine) σ₁ Ki = 18.0 nM vs. 10ab (piperidine) σ₁ Ki = 700 nM; 9bd (piperazine) vs. 9ad (piperidine) also showed piperazine superiority |
| Quantified Difference | ~39‑fold higher σ₁ affinity for piperazine over piperidine in the paired comparison (10bb vs. 10ab); σ₂/σ₁ selectivity range across the series: 0.1–9 |
| Conditions | Radioligand competition binding assays using [³H]pentazocine (σ₁, 3.0 nM) and [³H]ditolylguanidine (σ₂, 3.0 nM) in guinea pig brain membranes (Costantino et al., J Med Chem 2005) |
Why This Matters
Procurement decisions between piperazine‑ and piperidine‑based analogues cannot be made interchangeably; the piperazine core is systematically associated with superior σ₁ affinity in this chemical series.
- [1] Costantino L, Gandolfi F, Sorbi C, Franchini S, Prezzavento O, Vittorio F, Ronsisvalle G, Leonardi A, Poggesi E, Brasili L. J Med Chem. 2005;48(1):266‑273. doi:10.1021/jm049433t. Tables 1 and 2. View Source
